molecular formula C18H14ClNO3 B2465238 7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid CAS No. 862663-07-8

7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B2465238
CAS No.: 862663-07-8
M. Wt: 327.76
InChI Key: BEFGVWSNEYUJDH-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in various fields of science. This compound is characterized by the presence of a chloro group at the 7th position, a methoxyphenyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring. The unique structure of this compound contributes to its significant chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate aniline derivatives with malonic acid or its equivalents under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, alcohols, aldehydes, and various substituted quinoline derivatives .

Scientific Research Applications

7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-2-phenylquinoline-4-carboxylic acid
  • 8-Methylquinoline-4-carboxylic acid
  • 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid

Uniqueness

7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid is unique due to the combination of its chloro, methoxyphenyl, and carboxylic acid groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

7-chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-10-15(19)8-7-13-14(18(21)22)9-16(20-17(10)13)11-3-5-12(23-2)6-4-11/h3-9H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFGVWSNEYUJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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